REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].Cl[C:12]([S:14]Cl)=[O:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[O:6][C:12](=[O:13])[S:14][N:7]=2)[CH:8]=[CH:9][CH:10]=1
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Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)N)C=CC1
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Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)SCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Volatile components were removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
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Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
resulted in separation of a dark orange solid
|
Type
|
CUSTOM
|
Details
|
The solid, recrystallized twice from hot ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=NSC(O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.316 mol | |
AMOUNT: MASS | 64.21 g | |
YIELD: PERCENTYIELD | 65.8% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |